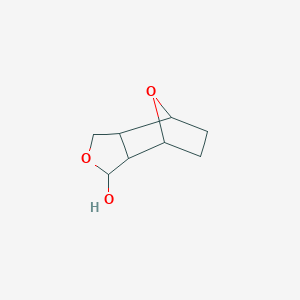
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the appropriate isobenzofuranone derivative.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using a reagent like hydrogen peroxide in the presence of a catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The butyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.
Aplicaciones Científicas De Investigación
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The butyl group can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- can be compared with other similar compounds, such as:
1(3H)-Isobenzofuranone, 3-methyl-4-hydroxy-: This compound has a methyl group instead of a butyl group, leading to different chemical and biological properties.
1(3H)-Isobenzofuranone, 3-ethyl-4-hydroxy-:
The uniqueness of 1(3H)-Isobenzofuranone, 3-butyl-4-hydroxy-, (S)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
74459-24-8 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
(3S)-3-butyl-4-hydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-7-10-11-8(12(14)15-10)5-4-6-9(11)13/h4-6,10,13H,2-3,7H2,1H3/t10-/m0/s1 |
Clave InChI |
JQSVHBFDZXZENO-JTQLQIEISA-N |
SMILES isomérico |
CCCC[C@H]1C2=C(C=CC=C2O)C(=O)O1 |
SMILES canónico |
CCCCC1C2=C(C=CC=C2O)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



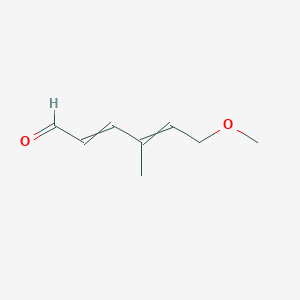

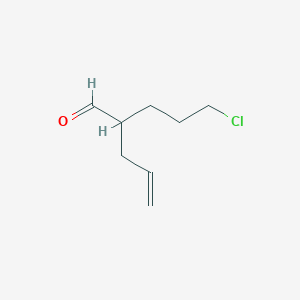
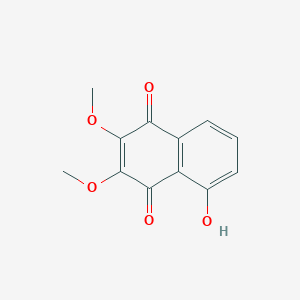

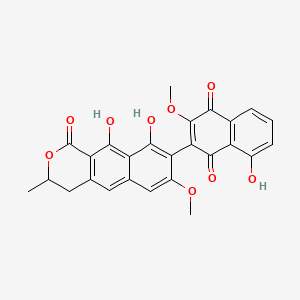

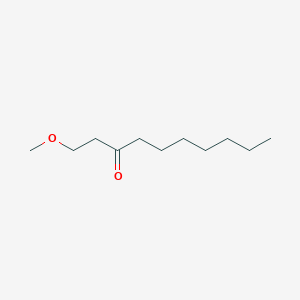
![2-Diazonio-5-[(4-methylbenzene-1-sulfonyl)oxy]naphthalen-1-olate](/img/structure/B14442626.png)
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
